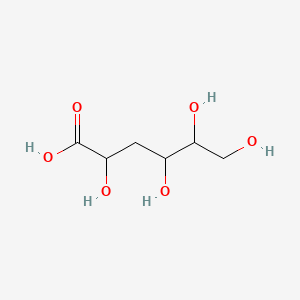
3-Deoxy-D-gluconic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Deoxy-D-gluconic acid, also known as 2-dehydro-3-deoxy-D-gluconic acid, is a derivative of D-gluconic acid. It is a key intermediate in various metabolic pathways, particularly in the pentose phosphate pathway and the Entner-Doudoroff pathway. This compound plays a significant role in microbial metabolism and is involved in the degradation of carbohydrates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Deoxy-D-gluconic acid can be synthesized through enzymatic dehydration of D-gluconate. The reaction involves the use of gluconate dehydratase, which converts D-gluconate to this compound. The reaction mixture typically contains sodium D-gluconate, Tris HCl buffer, water, and a particle-free extract of Alcaligenes species. The reaction is carried out at 30°C with occasional shaking, and the progress is monitored using periodate-thiobarbituric acid or semicarbazide assay methods .
Industrial Production Methods: For industrial-scale production, the enzymatic method is preferred due to its efficiency and sustainability. The process involves the use of recombinant gluconate dehydratase from hyperthermophilic microorganisms like Thermoproteus tenax. This enzyme is overproduced in Escherichia coli and purified through precipitation steps. The final product, this compound, is separated from the protein by ultrafiltration .
Análisis De Reacciones Químicas
Types of Reactions: 3-Deoxy-D-gluconic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles like ammonia or amines.
Major Products:
Oxidation: Oxidation of this compound can lead to the formation of 2-keto-3-deoxy-D-gluconic acid.
Reduction: Reduction can yield 3-deoxy-D-gluconic alcohol.
Substitution: Substitution reactions can produce various amino derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Deoxy-D-gluconic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is involved in metabolic studies and is used to investigate carbohydrate metabolism in microorganisms.
Industry: this compound is used in the production of biodegradable polymers and as a precursor for the synthesis of fine chemicals
Mecanismo De Acción
The mechanism of action of 3-deoxy-D-gluconic acid involves its role as an intermediate in metabolic pathways. It participates in the pentose phosphate pathway and the Entner-Doudoroff pathway, where it is converted to pyruvate and glyceraldehyde-3-phosphate. These products are further metabolized to generate energy and biosynthetic precursors. The compound interacts with various enzymes, including gluconate dehydratase and 2-dehydro-3-deoxygluconokinase, which catalyze its conversion to other metabolites .
Comparación Con Compuestos Similares
2-Keto-3-deoxy-D-gluconic acid: This compound is an oxidized form of 3-deoxy-D-gluconic acid and is involved in similar metabolic pathways.
D-Gluconic acid: The parent compound from which this compound is derived.
D-Glucosaminic acid: A related compound with an amino group instead of a hydroxyl group at the C2 position
Uniqueness: this compound is unique due to its specific role in the Entner-Doudoroff pathway, which is less common compared to the glycolytic pathway. Its ability to participate in both oxidative and non-oxidative reactions makes it a versatile intermediate in various biochemical processes .
Propiedades
Número CAS |
1518-59-8 |
|---|---|
Fórmula molecular |
C6H12O6 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
2,4,5,6-tetrahydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3-5,7-10H,1-2H2,(H,11,12) |
Clave InChI |
YGMNHEPVTNXLLS-UHFFFAOYSA-N |
SMILES isomérico |
C([C@@H]([C@@H](CO)O)O)[C@@H](C(=O)O)O |
SMILES canónico |
C(C(C(CO)O)O)C(C(=O)O)O |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[n[(Phenylmethoxy)carbonyl]-l-leucyl-4-[[n/n-[(phenylmethoxy)carbonyl]-/nl-leucyl]amino]-3-pyrrolidinone/n](/img/structure/B10777332.png)
![(1R,9R,12R,13S,14R,17S,18E,20R,21R,23R,24R,25R,27R)-17-ethyl-1,14,20-trihydroxy-23,25-dimethoxy-12-[(E)-1-[(1R,3R,4R)-3-methoxy-4-(1-methylindol-5-yl)oxycyclohexyl]prop-1-en-2-yl]-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B10777333.png)
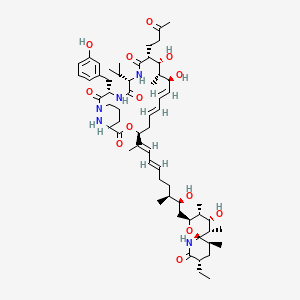
![[Amino-[7-[[6-(1-ethanimidoylpiperidin-4-yl)oxy-2-methylbenzimidazol-1-yl]methyl]naphthalen-2-yl]methylidene]azanium](/img/structure/B10777341.png)
![(2S,3R)-2-[[4-(tert-butylcarbamoyl)piperazine-1-carbonyl]amino]-6-(diaminomethylideneamino)-3-formylhexanoic acid](/img/structure/B10777342.png)


![(10S,11R,12S,14S,16R,20R,21R,22S)-16-[(S)-amino(hydroxy)methoxy]-12-hydroxy-20-[(E,2R,3R,7R,8S,9R)-11-[hydroxymethyl(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-enyl]-10,22-dimethoxy-11,14,21-trimethyl-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-18-one](/img/structure/B10777359.png)
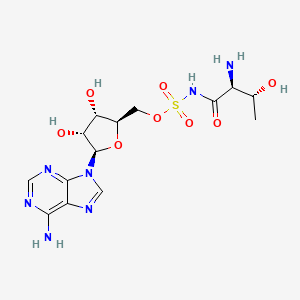

![3-[(1-Amino-2-carboxy-ethyl)-hydroxy-phosphinoyl]-2-methyl-propionic acid](/img/structure/B10777393.png)
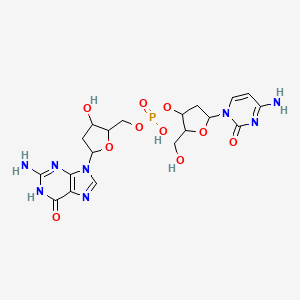
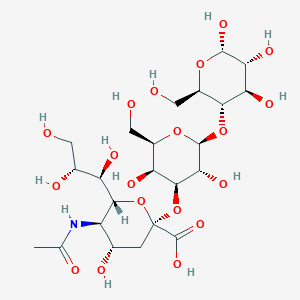
![5-(2-{2-[(Tert-butoxy-hydroxy-methyl)-amino]-1-hydroxy-3-phenyl-propylamino}-3-hydroxy-3-pentylamino-propyl)-2-carboxymethoxy-benzoic acid](/img/structure/B10777417.png)
